![molecular formula C11H18O6 B084460 Bis(2-hydroxypropyl) methylenesuccinate CAS No. 13824-30-1](/img/structure/B84460.png)
Bis(2-hydroxypropyl) methylenesuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxypropyl) methylenesuccinate, also known as BHMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMS is a biodegradable and water-soluble polymer that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxypropyl) methylenesuccinate is not fully understood, but it is believed to be related to its chemical structure. This compound is a hydrophilic polymer that can interact with water molecules, leading to swelling and degradation. This compound can also interact with biological molecules, such as proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
This compound has been shown to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. This compound has been shown to be metabolized by the body into harmless byproducts, making it a safe alternative to conventional plastics. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-hydroxypropyl) methylenesuccinate has several advantages for lab experiments, including its biodegradability, water solubility, and biocompatibility. This compound can be easily synthesized using different methods, making it a versatile polymer for various applications. However, this compound has some limitations, including its susceptibility to hydrolysis, which can limit its stability in certain environments.
Zukünftige Richtungen
There are several future directions for Bis(2-hydroxypropyl) methylenesuccinate research, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential in new fields. This compound can be modified to have specific properties, such as increased mechanical strength or improved drug release kinetics. This compound can also be used in new fields, such as agriculture and environmental remediation, where its biodegradability can be beneficial. Additionally, the combination of this compound with other polymers or materials can lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a versatile polymer that has potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. This compound can be synthesized using different methods, and its properties can be modified for specific applications. This compound is biocompatible, non-toxic, and biodegradable, making it a safe alternative to conventional plastics. Future research on this compound can lead to the development of new materials with unique properties and potential applications in new fields.
Synthesemethoden
Bis(2-hydroxypropyl) methylenesuccinate can be synthesized using different methods, including solution polymerization, melt polymerization, and solid-state polymerization. Solution polymerization involves dissolving the monomers in a solvent and adding a catalyst to initiate the polymerization process. Melt polymerization involves heating the monomers to a temperature above their melting point, and solid-state polymerization involves heating the monomers in the absence of a solvent. The synthesis method used depends on the desired properties of the this compound polymer.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxypropyl) methylenesuccinate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. This compound has been used to encapsulate drugs and release them in a controlled manner, making it an ideal candidate for drug delivery systems. This compound has also been used to create scaffolds for tissue engineering, where it can provide mechanical support and promote cell growth. This compound has also been used as a biodegradable plastic, where it can replace conventional plastics that are harmful to the environment.
Eigenschaften
CAS-Nummer |
13824-30-1 |
---|---|
Molekularformel |
C11H18O6 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
bis(2-hydroxypropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
QOLRMRIVONNWSS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
Kanonische SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
Andere CAS-Nummern |
52919-42-3 13824-30-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.